molecular formula C14H28N2 B5807648 1-ethyl-4-(4-ethylcyclohexyl)piperazine

1-ethyl-4-(4-ethylcyclohexyl)piperazine

Cat. No.: B5807648
M. Wt: 224.39 g/mol
InChI Key: MDWMOLQMQSBZLO-UHFFFAOYSA-N
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Description

1-ethyl-4-(4-ethylcyclohexyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(4-ethylcyclohexyl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For instance, the cyclization of 1,2-diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield protected piperazines .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(4-ethylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-ethyl-4-(4-ethylcyclohexyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-ethylcyclohexyl)piperazine involves its interaction with specific molecular targets. As a piperazine derivative, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylpiperazine
  • 4-ethylpiperazine
  • 1-(4-ethylcyclohexyl)piperazine

Uniqueness

1-ethyl-4-(4-ethylcyclohexyl)piperazine is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

1-ethyl-4-(4-ethylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-13-5-7-14(8-6-13)16-11-9-15(4-2)10-12-16/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWMOLQMQSBZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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